Azeliragon HCl

Description

Structure

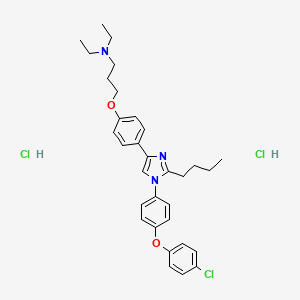

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38ClN3O2.2ClH/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29;;/h10-21,24H,4-9,22-23H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAGJWKITXAOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Methodologies for Azeliragon Hcl

Total Synthesis Approaches to Azeliragon (B1666252) HCl

The synthesis of Azeliragon, also known by its development codes TTP488 and PF-04494700, is a multi-step process centered around the construction of a highly substituted imidazole (B134444) core, which is then elaborated with two distinct aryl ether moieties.

Pioneering Synthetic Routes and Key Intermediates

The Imidazole Core : 2-butyl-4-chloro-5-formylimidazole (B193128) serves as the central heterocyclic scaffold. researchgate.netresearchgate.net

The Chlorophenoxy Phenyl Amine Fragment : 4-(4-chlorophenoxy)aniline (B91003) is a key precursor that forms the N-1 substituent of the imidazole ring.

The Diethylaminopropyloxy Phenyl Fragment : This fragment, containing the terminal basic amine essential for activity, is typically derived from a precursor like 4-hydroxybenzaldehyde, which is later coupled to the imidazole core.

The pioneering routes focused on the sequential construction of the molecule. A plausible synthetic pathway, inferred from patent literature, involves the initial synthesis of the complex imidazole aldehyde. One patented method for preparing 2-butyl-4-chloro-5-formyl imidazole involves the condensation of pentamidine (B1679287) hydrochloride with glyoxal, followed by dehydration and a subsequent Vilsmeier-Haack formylation reaction using phosphorus oxychloride and N,N-dimethylformamide (DMF). google.com

Another crucial intermediate is the side-chain precursor, 3-(4-aminophenoxy)-N,N-diethylpropan-1-amine, which is synthesized separately. rsc.org The final steps typically involve coupling these major fragments, such as the N-arylation of the imidazole ring with the chlorophenoxy aniline (B41778) derivative, followed by the formation of the ether linkage that attaches the diethylaminopropane side chain.

Table 1: Key Intermediates in Azeliragon HCl Total Synthesis

| Intermediate Name | Structure | Role in Synthesis |

|---|---|---|

| 2-Butyl-4-chloro-5-formylimidazole |  | Central heterocyclic core of Azeliragon. |

| 4-(4-chlorophenoxy)aniline |  | Precursor for the N-1 phenyl substituent of the imidazole ring. |

| 3-Chloro-N,N-diethylpropan-1-amine |  | Alkylating agent used to install the diethylaminopropyl ether side chain. |

Chemo- and Regioselective Considerations in this compound Synthesis

The synthesis of a complex molecule like Azeliragon presents several challenges related to selectivity.

Regioselectivity in Imidazole Synthesis : The construction of the 1,2,4-trisubstituted imidazole ring is a key challenge. Syntheses starting from amidines and α-dicarbonyl compounds can potentially yield a mixture of regioisomers. Methods for the synthesis of related 1,2-disubstituted-1H-imidazole-5-carboxaldehydes have been shown to be highly regioselective. researchgate.net In the patented synthesis of the 2-butyl-4-chloro-5-formyl imidazole intermediate, controlling the pH during the initial condensation reaction is critical to minimize impurities and ensure a good yield, highlighting the sensitivity of the reaction's selectivity to process conditions. google.com

Chemoselectivity : The molecule contains multiple functional groups. During the synthesis, specific reactions must target one group while leaving others intact. For example, the Vilsmeier-Haack reaction to install the aldehyde group on the imidazole ring must proceed without affecting other parts of the molecule. google.com Similarly, the Williamson ether synthesis to attach the diethylaminopropyl side chain must selectively occur at the phenolic hydroxyl group without side reactions at the imidazole nitrogens.

Regioselectivity of Imidazole N-Arylation : The arylation of the imidazole nitrogen with the 4-(4-chlorophenoxy)phenyl group must occur at the correct nitrogen atom. While the precursor 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde has a plane of symmetry that simplifies this issue, the general N-alkylation or N-arylation of unsymmetrical imidazoles is a well-known challenge in heterocyclic chemistry, often requiring specific directing groups or reaction conditions to control the outcome.

Synthesis of this compound Analogues and Derivatives

To explore the structure-activity relationship (SAR) and identify compounds with improved properties or new therapeutic applications, numerous analogues of Azeliragon have been synthesized.

Design Principles for this compound Derivatives

The design of Azeliragon derivatives is guided by established medicinal chemistry principles, including bioisosteric replacement and scaffold hopping. The primary goals are often to enhance potency, improve selectivity, alter pharmacokinetic profiles, or discover activity in new therapeutic areas.

Triazole Analogues : A significant effort has been directed towards replacing the central imidazole core with a 1,2,3-triazole ring. researchgate.netnih.gov This modification was driven by the goal of developing novel agents against triple-negative breast cancer (TNBC), where Azeliragon itself showed initial activity. nih.gov Triazoles are known for their favorable chemical properties and ability to form key interactions with biological targets. researchgate.net

Pharmacophore-Based Design : A review of RAGE inhibitors, including Azeliragon, identified a common pharmacophore comprising a central heteroaromatic core, one or two hydrophobic regions, and a protonable nitrogen atom connected by an alkyl linker. acs.org SAR studies revealed that the aminoalkoxy linker is essential for RAGE inhibition. acs.org This understanding guides the design of new derivatives by modifying the various components of the pharmacophore.

Methodologies for Structural Modification of this compound Scaffolds

The synthesis of Azeliragon derivatives employs a range of modern organic chemistry reactions.

"Click" Chemistry for Triazole Analogues : The synthesis of triazole-based analogues often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click" chemistry. This highly efficient and regioselective reaction allows for the straightforward coupling of an azide-containing fragment with an alkyne-containing fragment to form the 1,4-disubstituted triazole ring. This methodology was used to prepare a library of 26 Azeliragon triazole analogues for biological screening. researchgate.netnih.gov

Ultrasound-Assisted Synthesis of Pyrazoline Analogues : Green chemistry approaches have been applied to the synthesis of pyrazoline derivatives. An ultrasound-assisted, one-pot, two-step methodology was developed for their synthesis. researchgate.netnih.gov This method often involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which then undergoes cyclization with a hydrazine (B178648) derivative to form the pyrazoline ring. nih.gov

Multi-component Reactions : One-pot, multi-component reactions are efficient strategies for building molecular complexity quickly. The synthesis of some pyrazoline derivatives has been achieved through such methods, condensing an acetophenone, an aldehyde, and a hydrazine in a single step. researchgate.net

Table 2: Selected Azeliragon Analogues and Their Reported Activities

| Analogue Type | Example Compound | Key Synthetic Method | Reported Activity / Finding | Reference |

|---|---|---|---|---|

| Triazole Analogue | KC-10 | Click Chemistry (CuAAC) | Most active in a series against TNBC cell line SUM149 with an IC₅₀ of 0.220 ± 0.034 μM. | nih.gov |

| Pyrazoline Analogue | Phenylurenyl-pyrazoline 2g | Ultrasound-assisted one-pot synthesis | Potent RAGE antagonist (IC₅₀=22 μM), superior efficiency to Azeliragon in the study. | researchgate.netresearchgate.net |

| Pyrimidine Analogue | 4,6-bis(4-chlorophenyl)pyrimidine analog 59 | Multi-step heterocyclic synthesis | Identified as a novel RAGE inhibitor. | google.com |

Purification and Characterization Techniques for this compound and Related Compounds

The rigorous purification and comprehensive characterization of this compound and its related compounds are critical for ensuring chemical integrity, understanding its physicochemical properties, and guaranteeing reproducibility in research findings. A variety of analytical techniques are employed to isolate the pure compound and to confirm its structure, purity, and other essential characteristics.

Purification Methodologies

The primary methods for purifying Azeliragon (TTP488) and its salts involve crystallization and chromatographic techniques. These processes are designed to remove impurities, unreacted starting materials, and by-products from the synthesis.

Crystallization: Azeliragon can be converted into various salt forms to enhance its stability and facilitate purification. A Chinese patent (CN108349903B) describes the preparation of several crystalline forms of TTP488 salts, including hydrochloride, phosphate, maleate, citrate, and tartrate. google.com The general procedure involves dissolving the Azeliragon free base in a suitable organic solvent and then adding the corresponding acid to induce crystallization. The resulting crystalline solid is then isolated, typically by filtration, washed, and dried. This method is effective for producing highly pure, stable crystalline forms of the active pharmaceutical ingredient. google.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of Azeliragon. For purification on a larger scale, semi-preparative HPLC is utilized. This method is capable of separating Azeliragon from closely related structural analogs and impurities. For instance, in the development of related radiolabeled compounds for research, semi-preparative HPLC is the standard method for purifying the final product to a high radiochemical purity before use. nih.gov

Characterization Techniques

A suite of analytical methods is used to confirm the identity, purity, and structural properties of this compound.

Chromatographic and Spectroscopic Analysis: High-Performance Liquid Chromatography (HPLC) is ubiquitously used to determine the purity of this compound. Commercial suppliers routinely report purity levels of ≥98% to over 99.7% as determined by HPLC. sigmaaldrich.comselleckchem.com

Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound. For Azeliragon free base, the expected molecular weight is approximately 532.12 g/mol . sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the chemical structure of Azeliragon. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the molecular framework, confirming the presence of the butyl, diethylpropylamine, and substituted phenyl and imidazole moieties. While specific spectral data is proprietary, commercial vendors confirm the use of NMR for structure verification.

Structural and Physical Characterization: X-Ray Powder Diffraction (XRPD) is an essential technique for characterizing the solid-state properties of this compound, particularly for identifying different crystalline forms or polymorphs. pharmacompass.com Each crystalline form exhibits a unique XRPD pattern, which is crucial for patent claims and ensuring consistency in the solid form of the drug substance. google.com

Other thermo-analytical and microscopic techniques are also applicable for a full physical characterization profile. pharmacompass.com These include:

Thermogravimetric Analysis (TGA): To study thermal stability and decomposition patterns.

Scanning Electron Microscopy (SEM): To examine the morphology and particle size of the crystalline powder.

UV-Vis Spectrophotometry: To determine the compound's absorbance properties.

The table below summarizes the key techniques used in the purification and characterization of Azeliragon and its related compounds.

Table 1: Summary of Purification and Characterization Techniques for Azeliragon

| Technique Category | Specific Method | Purpose | Reported Findings/Application | Reference(s) |

|---|---|---|---|---|

| Purification | Crystallization | Isolation of high-purity, stable salt forms | Preparation of hydrochloride, phosphate, maleate, citrate, and tartrate crystalline forms. | google.com |

| Semi-Preparative HPLC | Separation from synthesis impurities and by-products | Used to purify radiolabeled analogs of RAGE inhibitors. | nih.gov | |

| Characterization | High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Purity reported as ≥98% to 99.81%. | sigmaaldrich.comselleckchem.com |

| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms the molecular mass of the compound. | ||

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H NMR and ¹³C NMR are used to verify the chemical structure. | ||

| X-Ray Powder Diffraction (XRPD) | Solid-state analysis of crystalline forms | Characterization of different polymorphic and salt forms. | google.compharmacompass.com | |

| Elemental Analysis | Determination of elemental composition | Provides the percentage of C, H, Cl, N, O. | medkoo.com |

Molecular Target Identification and Validation for Azeliragon Hcl

Ligand-Target Interaction Studies of Azeliragon (B1666252) HCl with Receptor for Advanced Glycation Endproducts (RAGE)

Azeliragon has been identified as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE). vtvtherapeutics.comcancer.gov It is an orally bioavailable small molecule that has the ability to cross the blood-brain barrier. nih.gov RAGE is a multi-ligand receptor belonging to the immunoglobulin superfamily and is implicated in various pathological processes, including inflammation and neurodegenerative diseases. mdpi.compatsnap.com

Identification of Primary Biological Targets: RAGE

The primary biological target of Azeliragon is the Receptor for Advanced Glycation Endproducts (RAGE). vtvtherapeutics.comnih.govmdpi.compatsnap.com RAGE is a transmembrane receptor that binds to a variety of ligands, including advanced glycation end products (AGEs), S100 proteins, high mobility group box 1 (HMGB1), and amyloid-β peptides. nih.govmdpi.compatsnap.com The interaction of these ligands with RAGE triggers intracellular signaling cascades that lead to inflammation, oxidative stress, and cellular proliferation. acs.orgnih.gov

Azeliragon functions by binding to RAGE and blocking its interaction with its various ligands. mdpi.comresearchgate.net This inhibitory action has been demonstrated to reduce neuroinflammation and Aβ plaque deposition in preclinical models. vtvtherapeutics.comnih.gov Specifically, Azeliragon inhibits the binding of RAGE to amyloid-β (Aβ) 1-42, S100B, HMGB1, and carboxymethyllysine (CML). nih.govacs.org The inhibition of the interaction between soluble RAGE (sRAGE) and Aβ1-42 has been quantified with an IC50 value of approximately 500 nM in a fluorescent polarization assay. nih.govacs.orgnih.gov

The structure of RAGE consists of an extracellular region with three immunoglobulin-like domains (V, C1, and C2), a transmembrane domain, and a short cytoplasmic tail. nih.gov The V and C1 domains form an integrated unit that is primarily responsible for ligand binding. nih.govnih.gov Most RAGE ligands are understood to bind to the V domain. nih.govfrontiersin.org

Secondary Target Engagement Profiling and Polypharmacology

While RAGE is the primary target of Azeliragon, its polypharmacology, or the ability to interact with multiple targets, has also been investigated. Azeliragon is noted for its high specificity for RAGE, with minimal off-target binding observed in a screening of over 100 other receptors and transporters. vtvtherapeutics.com

However, the concept of polypharmacology is being explored in the context of developing more effective treatments for complex diseases like Alzheimer's. researchgate.net For instance, researchers have designed novel molecules by fusing the structures of Azeliragon and vilazodone, a serotonin (B10506) reuptake transporter (SERT) inhibitor. mdpi.com This approach aims to create dual-target inhibitors that could offer enhanced therapeutic benefits by simultaneously modulating the RAGE and serotonin pathways. mdpi.com

Binding Kinetics and Thermodynamics of Azeliragon HCl with RAGE

The binding affinity of Azeliragon for RAGE has been characterized, revealing a high affinity interaction. The dissociation constant (Kd) for the binding of Azeliragon to recombinant human soluble RAGE (sRAGE) is reported to be 12.7 ± 7.6 nM. vtvtherapeutics.com Another study reported a Kd value of 239 ± 34 nM for the binding of azeliragon to sRAGE, as determined by a solution equilibrium binding assay. researchgate.net

Isothermal titration calorimetry (ITC) has been used to study the thermodynamics of RAGE ligand interactions, such as the binding of S100B to the VC1 domain of human sRAGE, which showed a Kd in the micromolar range. acs.org While specific thermodynamic data for Azeliragon's binding to RAGE from the provided search results is limited, the high affinity indicated by the low nanomolar Kd values suggests a favorable binding process. vtvtherapeutics.comresearchgate.net The study of binding kinetics and thermodynamics provides a deeper understanding of the forces driving the interaction between a drug and its target. unicam.it

Structural Biology of this compound-Target Complexes

Understanding the three-dimensional structure of Azeliragon in complex with RAGE is crucial for elucidating its mechanism of action and for guiding the design of more potent and selective inhibitors.

Co-crystallization and X-ray Diffraction Studies

Efforts have been made to determine the co-crystal structure of Azeliragon with RAGE using X-ray crystallography. researchgate.netnih.gov X-ray crystallography is a powerful technique that provides detailed atomic-level information about the three-dimensional structure of molecules and their complexes. mtoz-biolabs.com However, obtaining co-crystals of RAGE with small molecule inhibitors like Azeliragon has proven to be challenging. nih.govnih.gov While the crystal structure of the RAGE ectodomain has been solved, showing a large number of positively charged residues in the VC1 region that interact with negatively charged ligands, specific structural data for Azeliragon bound to RAGE is not yet available in the provided search results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique used to study ligand-target interactions in solution. researchgate.netnih.gov Interestingly, when NMR titrations were performed with Azeliragon and a labeled V domain construct of RAGE, no significant chemical shift perturbations (CSPs) were observed. nih.gov This was in contrast to other fragment hits identified in the same study, which did show CSPs, indicating a direct interaction with the V domain. nih.gov This result suggests that the interaction of Azeliragon with the isolated V domain might be different from its interaction with the full extracellular domain or that the binding mode does not induce significant changes in the NMR spectrum of the V domain under the experimental conditions used. nih.gov

Further structural studies are needed to fully elucidate the precise binding site and orientation of Azeliragon within the RAGE receptor.

Cryo-Electron Microscopy Applications in RAGE-Ligand Complex Analysis

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of biological macromolecules in their near-native states. esrf.frthermofisher.com This method is particularly advantageous for large, complex, or flexible proteins and protein complexes that are difficult to crystallize for X-ray diffraction analysis. esrf.fr In the context of the Receptor for Advanced Glycation End Products (RAGE), cryo-EM offers a valuable tool for visualizing the interactions between RAGE and its diverse array of ligands.

While specific cryo-EM structures featuring this compound complexed with RAGE are not prominently available in the literature, the application of this technology to the broader RAGE-ligand family demonstrates its potential. For instance, the structure of the RAGE complex with one of its key ligands, High Mobility Group Box 1 (HMGB1), has been recently investigated using cryo-EM. acs.orgdntb.gov.ua Such studies can elucidate the precise binding interfaces and conformational changes that occur upon ligand engagement, which are critical for signal transduction.

The insights gained from cryo-EM analysis of RAGE-ligand complexes, such as with HMGB1 or amyloid-beta (Aβ), are instrumental. acs.orgbiorxiv.org They can reveal the architectural details of how RAGE recognizes its partners, information that is vital for the structure-based design and optimization of inhibitors like Azeliragon. By providing a detailed structural blueprint of the target, cryo-EM can help rationalize the mechanism of action of antagonists and guide the development of next-generation therapeutics with improved specificity and efficacy. thermofisher.comazolifesciences.com

Target Validation through Genetic and Pharmacological Modulations in Preclinical Models

The validation of RAGE as a therapeutic target for compounds like this compound has been substantially supported by preclinical studies employing genetic and pharmacological modulation. nih.govwikipedia.org These approaches have been crucial in establishing a causal link between RAGE activity and disease pathology, particularly in neurodegenerative conditions like Alzheimer's disease. nih.gov Genetic strategies, such as gene knockdown or knockout, have been used to demonstrate that reducing or eliminating RAGE expression can alleviate pathological features. mdpi.comnih.gov Pharmacological modulation, primarily through the use of small-molecule inhibitors or blocking antibodies, has further corroborated these findings by showing that inhibiting RAGE function can produce therapeutic benefits in animal models. nih.govnih.gov

siRNA/CRISPR-mediated RAGE Knockdown/Knockout Studies

Genetic tools that modulate gene expression, such as small interfering RNA (siRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas systems, have been instrumental in validating RAGE as a therapeutic target. frontiersin.org These techniques allow for the specific reduction (knockdown) or complete elimination (knockout) of RAGE expression, enabling researchers to study the functional consequences.

In preclinical models of Alzheimer's disease, genetic deletion of RAGE in mice that overexpress mutant amyloid precursor protein (mAPP) resulted in a significant decrease in cerebral amyloid-beta (Aβ) accumulation and amyloid pathology. nih.gov These RAGE-deficient mice also showed improvements in cognitive function and a reduction in the activation of β- and γ-secretases, enzymes involved in Aβ production. mdpi.comnih.gov Similarly, transgenic mice expressing a dominant-negative form of RAGE, which interferes with normal RAGE signaling, were protected from the behavioral deficits caused by Aβ overproduction. nih.gov

Cell-based studies have also provided key insights. The use of siRNA to silence RAGE expression in brain endothelial cells was shown to block the detrimental effects of Aβ on the blood-brain barrier. nih.gov In immune cells, CRISPR/Cas9-mediated knockout of the RAGE gene in Jurkat T-cells led to reduced T-cell receptor signaling, including decreased phosphorylation of key signaling proteins like Zap70 and Erk. researchgate.net These genetic studies strongly support the hypothesis that inhibiting the RAGE pathway is a valid therapeutic strategy.

Table 1: Summary of RAGE Knockdown/Knockout Studies

| Model System | Method | Key Findings | Reference |

|---|---|---|---|

| mAPP Transgenic Mice (Alzheimer's Model) | RAGE Gene Knockout (RO mice) | Mitigated p38 MAP kinase signaling; reduced β- and γ-secretase activity; decreased Aβ production. | nih.gov |

| mAPP Transgenic Mice | Genetic blockade of RAGE | Decreased cerebral amyloid pathology; ameliorated learning and memory impairment. | mdpi.com |

| Jurkat T-cells | CRISPR/Cas9 Knockout & siRNA Knockdown | Reduced phosphorylation of Zap70, Erk, and MEK; decreased IL-2 production upon activation. | researchgate.net |

| Primary Mouse Cortical Astrocytes | siRNA Knockdown of S100B (RAGE ligand) | Suppressed expression of genes upregulated in ALS (GFAP, TNFα, CXCL10, CCL6). | nih.gov |

| Rat Brain Endothelial Cells | siRNA Knockdown of RAGE (Ager) | Blocked the upregulation of MMP2/MMP9 and detrimental effects on tight junction proteins caused by Aβ(1-42). | nih.gov |

Competitive Binding Assays with Known RAGE Ligands

Azeliragon (also known as TTP488) is a small-molecule antagonist of RAGE. frontiersin.org Its mechanism of action involves binding directly to the receptor and inhibiting its interaction with a variety of ligands. researchgate.netmdpi.com This has been demonstrated through competitive binding assays, which measure the ability of a compound to displace the binding of known ligands to their receptor.

Preclinical studies have consistently shown that Azeliragon effectively blocks the binding of multiple key RAGE ligands implicated in the pathology of chronic diseases. researchgate.net These ligands include advanced glycation end products (AGEs), amyloid-beta (Aβ), S100 proteins (such as S100B), and high mobility group box 1 (HMGB1). frontiersin.orgmdpi.com By preventing these ligands from engaging with RAGE, Azeliragon inhibits the downstream inflammatory and oxidative stress signaling cascades that contribute to cellular dysfunction. nih.govvtvtherapeutics.com

The inhibitory potency of Azeliragon has been quantified in various assays. For example, in a fluorescence polarization assay, a similar RAGE inhibitor was shown to block the binding of the extracellular domain of RAGE to Aβ₁₋₄₂ with a half-maximal inhibitory concentration (IC₅₀) of 500 nM. nih.gov The binding affinity (Kd) of Azeliragon for RAGE has been reported in the range of 12.7 to 500 nM, confirming its role as a high-affinity receptor antagonist. nih.gov The ability of Azeliragon to broadly inhibit multiple RAGE ligands is considered a therapeutic advantage, as numerous ligands are often simultaneously involved in promoting disease progression. researchgate.net

Table 2: RAGE Ligands Competitively Inhibited by Azeliragon (TTP488)

| Ligand | Associated Pathology | Reference |

|---|---|---|

| Advanced Glycation Endproducts (AGEs) | Diabetic complications, inflammation, aging | frontiersin.orgresearchgate.netmdpi.com |

| Amyloid-beta (Aβ) | Alzheimer's disease, neuroinflammation | nih.govfrontiersin.orgresearchgate.net |

| S100/Calgranulins (e.g., S100B) | Inflammation, cancer, neurodegenerative diseases | frontiersin.orgresearchgate.netmdpi.com |

| High Mobility Group Box 1 (HMGB1) | Inflammation, cancer, autoimmune diseases | frontiersin.orgresearchgate.netmdpi.com |

Site-Directed Mutagenesis Studies on RAGE

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence, resulting in mutations in the expressed protein. This method has been pivotal in identifying the specific amino acid residues within the RAGE protein that are critical for ligand binding. escholarship.orgacs.org By mutating candidate residues and observing the subsequent effect on ligand interaction, researchers have successfully mapped the binding sites on RAGE's extracellular domains.

Most RAGE ligands bind to the N-terminal V-type immunoglobulin (V-domain). researchgate.net Mutagenesis studies have confirmed that this domain contains a positively charged surface that interacts with many of its negatively charged ligands. nih.govnih.gov For example, studies mutating basic residues such as lysine (B10760008) (K) and arginine (R) to alanine (B10760859) (A) have identified several key sites. Mutations K39A, K43A, K44A, R104A, and K107A in the V-domain, as well as R216A and R218A in the adjacent C1 domain, were shown to significantly reduce the binding of heparan sulfate. escholarship.org

Other studies have highlighted the importance of specific residues for binding other ligands. Mutating Arginine 98 (R98) and Glutamine 100 (Q100) was found to be critical for the binding of methylglyoxal-derived hydroimidazolones (MG-H1), a major type of AGE. acs.org Furthermore, a triad (B1167595) of tryptophan residues (W51, W61, W72) within the V-domain was shown through mutagenesis to be important for the structural stability of the domain and for the binding of the S100B protein. researchgate.netportlandpress.com These studies provide a detailed molecular understanding of how RAGE interacts with its ligands and offer a structural basis for how inhibitors like Azeliragon might disrupt these interactions.

Table 3: Key RAGE Residues Identified by Site-Directed Mutagenesis

| RAGE Domain | Mutated Residue(s) | Effect on Ligand Binding | Reference |

|---|---|---|---|

| V Domain | K39, K43, K44, R104, K107 | Reduced binding to heparin and heparan sulfate. | escholarship.org |

| C1 Domain | R216, R218 | Reduced binding to heparin and heparan sulfate. | escholarship.org |

| V Domain | R98, Q100 | Critical for binding to methylglyoxal-derived AGEs (MG-H1). | acs.org |

| V Domain | W61, W72 | Involved in the binding of S100B. | portlandpress.com |

| V Domain | G82S (Polymorphism) | Enhances affinity for ligand (Aβ42). | semanticscholar.org |

Mechanistic Elucidation of Azeliragon Hcl at Cellular and Subcellular Levels

Azeliragon (B1666252) HCl-Mediated Signal Transduction Pathway Modulation

Azeliragon HCl exerts its effects by intercepting and modulating key signaling cascades initiated by the RAGE receptor. The binding of various ligands to RAGE triggers a cascade of intracellular events that are implicated in a range of pathological conditions, including inflammation and neurodegenerative diseases. alzdiscovery.orgresearchgate.net Azeliragon's primary mechanism involves the direct inhibition of this initial ligand-receptor interaction.

Azeliragon is a direct inhibitor of the RAGE receptor, binding to it and physically obstructing its interaction with a wide array of ligands. nih.govresearchgate.net In vitro studies have confirmed that Azeliragon effectively prevents the binding of multiple ligands to RAGE. alzdiscovery.org This broad-spectrum inhibition is a key feature of Azeliragon's mechanism, as RAGE is a multiligand receptor. nih.govresearchgate.net

The ligands that Azeliragon blocks from binding to RAGE are diverse and include:

Advanced Glycation End products (AGEs) : These are proteins or lipids that become glycated after exposure to sugars and are implicated in various chronic diseases. nih.gov

S100 proteins (e.g., S100B, S100P, S100A2, S100A4, S100A12) : This family of calcium-binding proteins is involved in a variety of intracellular and extracellular regulatory activities. nih.govnih.govnih.gov

High Mobility Group Box 1 (HMGB1) : A nuclear protein that can act as an alarmin when released from cells, signaling tissue damage and promoting inflammation. nih.govnih.gov

Amyloid-β (Aβ) peptides : These are the main components of the amyloid plaques found in the brains of patients with Alzheimer's disease. alzdiscovery.orgnih.gov

By preventing these ligands from docking with RAGE, Azeliragon effectively halts the initiation of the downstream signaling cascades that they would otherwise trigger. alzdiscovery.orgresearchgate.netnih.gov A fluorescence polarization assay demonstrated that Azeliragon inhibited the binding of Aβ₁₋₄₂ to the extracellular portion of RAGE with an IC₅₀ of 500 nM. nih.gov

One of the most significant consequences of RAGE activation is the stimulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. mdpi.com

Research has consistently shown that Azeliragon effectively suppresses RAGE-mediated NF-κB activation. nih.govresearchgate.net In pancreatic cancer cell lines (Panc1 and Pan02), Azeliragon demonstrated a dose-dependent inhibition of NF-κB phosphorylation, a key step in its activation. nih.gov Significant inhibition was observed at a concentration of 1 µM. nih.gov Time-course studies in Panc1 cells revealed that this inhibition of NF-κB phosphorylation by 1 µM Azeliragon was evident as early as 3 hours and was sustained for 24 hours. nih.gov This inhibition of the NF-κB pathway is a crucial aspect of Azeliragon's anti-inflammatory and potential anti-cancer effects. nih.govmdpi.com The activation of RAGE by its ligands leads to the activation of various signaling pathways, including NF-κB, which in turn promotes the transcription of pro-inflammatory mediators. nih.govfortunejournals.com

The signaling cascades initiated by RAGE activation involve a complex interplay of kinases and phosphatases. rndsystems.comembopress.orgmdpi.com While direct and extensive kinase/phosphatase activity profiling specifically for this compound is not widely detailed in the provided search results, its influence can be inferred from its effects on downstream pathways.

The RAGE-ligand interaction is known to activate several kinase pathways, including:

Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK1/2, p38 MAPK) nih.govmdpi.com

Phosphoinositide 3-kinase (PI3K)/Akt pathway nih.govmdpi.com

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway nih.govnih.gov

By inhibiting the initial RAGE-ligand binding, Azeliragon indirectly modulates the activity of these kinase cascades. nih.gov For instance, in a study on Alzheimer's disease models, Azeliragon (referred to as TTP488) was shown to ameliorate disease pathology, and the study investigated its connection to the JAK/STAT signaling pathway. nih.govresearchgate.net The study concluded that TTP488 administration successfully reduced Alzheimer's disease-related injury by potentially affecting NLRP1 inflammasome activation via the JAK/STAT signaling pathway. nih.govresearchgate.net This suggests that Azeliragon's mechanism involves the downstream modulation of kinase activity. nih.govresearchgate.net

This compound Impact on Cellular Processes In Vitro

The modulation of signal transduction pathways by this compound translates into tangible effects on various cellular processes, as observed in in vitro studies. These effects are particularly evident in the regulation of gene expression and post-translational modifications.

Azeliragon's inhibition of the NF-κB pathway has a direct impact on the transcription of NF-κB target genes, many of which encode for pro-inflammatory cytokines. nih.govmdpi.com By preventing NF-κB activation, Azeliragon leads to a reduction in the expression of these inflammatory mediators. vtvtherapeutics.com

In preclinical models of Alzheimer's disease, treatment with Azeliragon resulted in a dose-dependent decrease in the brain levels of inflammatory cytokines. vtvtherapeutics.com Similarly, in pancreatic cancer cell lines, Azeliragon was shown to inhibit RAGE-mediated NF-κB activation, which is a key pathway for the expression of inflammatory cytokines. nih.govresearchgate.net This reduction in inflammatory cytokine levels demonstrates Azeliragon's ability to modulate gene expression and exert anti-inflammatory effects at the cellular level. vtvtherapeutics.comclinicaltrialvanguard.com

| Cell Line | Treatment | Observed Effect on Gene Expression | Reference |

| tgAPPSWE/LON mice (Alzheimer's model) | Azeliragon | Decreased brain levels of inflammatory cytokines | vtvtherapeutics.com |

| Pancreatic Cancer Cell Lines (Panc1, Pan02) | Azeliragon (1 µM) | Inhibition of RAGE-mediated NF-κB activation, a key regulator of inflammatory cytokine gene expression. | nih.gov |

Post-translational modifications (PTMs) are crucial for regulating protein function, and their dysregulation is implicated in various diseases. frontiersin.orgstressmarq.com One of the key PTMs in the context of Alzheimer's disease is the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a hallmark of the disease. nih.govresearchgate.netadvancechemjournal.com

Mitochondrial Function and Bioenergetics Modulation

While direct and extensive studies detailing this compound's specific impact on mitochondrial bioenergetics are not abundant, its mechanism as a Receptor for Advanced Glycation Endproducts (RAGE) inhibitor provides an indirect role in modulating mitochondrial function. Pathological conditions such as Alzheimer's disease and diabetes are often associated with mitochondrial dysfunction. researchgate.net The accumulation of advanced glycation endproducts (AGEs) and their interaction with RAGE can lead to significant cellular stress, including mitochondrial dysfunction.

Research has shown that the engagement of the RAGE pathway can induce mitochondrial and endoplasmic reticulum stress, contributing to cellular damage. acs.org For instance, in the context of nephropathy, methylglyoxal-derived AGEs (MG-AGEs) act through the RAGE/JNK pathway, which upregulates apoptotic markers and causes mitochondrial stress. acs.org By inhibiting the RAGE receptor, Azeliragon may mitigate the downstream signaling that leads to this mitochondrial stress. This suggests a protective role for Azeliragon in preserving mitochondrial integrity and function in environments where AGEs are prevalent.

In preclinical research, other compounds have been noted for their capacity to enhance mitochondrial bioenergetics, highlighting the therapeutic potential of targeting mitochondria in various diseases. nih.gov Although Azeliragon is not primarily classified as a mitochondrial-enhancing agent, its action against RAGE-induced pathology places it in a position to indirectly support cellular bioenergetics by reducing a key source of mitochondrial stress.

| Pathological Link | Mechanism | Implied Effect of Azeliragon (RAGE Inhibition) | Reference |

| AGE-RAGE Axis | Induces mitochondrial stress and dysfunction via signaling pathways like JNK. | May mitigate mitochondrial stress by blocking the initial RAGE signaling cascade. | acs.org |

| Alzheimer's Disease | Characterized by irregularities in mitochondrial function. | By targeting a key pathological pathway in AD, Azeliragon may help alleviate downstream consequences, including mitochondrial stress. | researchgate.net |

Autophagy and Apoptosis Pathway Modulation

This compound, through its inhibition of the RAGE pathway, has been shown to modulate critical cellular processes of autophagy and apoptosis, with effects that are highly context-dependent, particularly in studies related to cancer and neurodegenerative diseases.

In Cancer Biology: The RAGE signaling pathway is implicated in promoting cancer cell survival by sustaining autophagy and limiting apoptosis. mdpi.comresearchgate.net In pancreatic cancer models, the interaction of RAGE with its ligands, such as high mobility group box 1 (HMGB1), promotes chemoresistance by increasing autophagy, a process that allows cancer cells to survive under stress. researchgate.net Research on pancreatic cancer cell lines demonstrates that Azeliragon can inhibit this pro-survival signaling. mdpi.comnih.gov By blocking RAGE, Azeliragon disrupts the downstream activation of pathways like NF-κB, which are crucial for promoting cell proliferation and resisting therapy. mdpi.comnih.gov Studies suggest that inhibiting RAGE could reduce autophagy and enhance the cytotoxic effects of chemotherapy agents like gemcitabine. researchgate.net RAGE signaling can limit apoptosis, and therefore its inhibition is a potential strategy to induce programmed cell death in tumor cells. acs.orgmdpi.com

In Neurodegenerative Disease: In the context of Alzheimer's disease, Azeliragon has demonstrated a clear role in modulating apoptotic pathways. A study using a rat model of Alzheimer's disease found that administration of Azeliragon (also known as TTP488) markedly reduced the number of TUNEL-positive cells, a key indicator of apoptosis. nih.gov The same study revealed that Azeliragon significantly inhibited the expression and activation of the NLRP1 inflammasome. nih.gov This action reduces the inflammatory levels of pyroptosis, a highly inflammatory form of programmed cell death, thereby mitigating neuronal injury. nih.gov This modulation of apoptosis and pyroptosis is linked to the JAK/STAT signaling pathway, suggesting a novel mechanism for Azeliragon's therapeutic potential in Alzheimer's disease. nih.gov

| Context | Pathway Modulated | Observed Effect of Azeliragon | Research Model | Reference |

| Pancreatic Cancer | Autophagy | Inhibition of RAGE by its antagonists is suggested to reduce pro-survival autophagy. | Preclinical Mouse Models | researchgate.net |

| Pancreatic Cancer | Apoptosis | Inhibition of RAGE signaling may promote apoptosis, enhancing chemotherapy efficacy. | Pancreatic Cancer Cell Lines | mdpi.com |

| Pancreatic Cancer | NF-κB Signaling | Inhibited RAGE-mediated NF-κB activation. | Human (Panc1) and Murine (Pan02) cell lines | mdpi.comnih.gov |

| Alzheimer's Disease | Apoptosis | Markedly reduced the number of TUNEL-positive cells. | Aβ1-42+LPS-induced Rat Model | nih.gov |

| Alzheimer's Disease | Pyroptosis | Significantly inhibited NLRP1 inflammasome expression and activation. | Aβ1-42+LPS-induced Rat Model | nih.gov |

Intracellular Localization and Trafficking of this compound (if applicable)

Azeliragon is characterized as an orally bioavailable small molecule inhibitor of RAGE. medkoo.comvtvtherapeutics.com A critical aspect of its design is the ability to cross the blood-brain barrier, which is essential for its therapeutic application in central nervous system disorders like Alzheimer's disease. alzdiscovery.org However, specific data on its transport mechanism across the cell membrane or its subsequent localization within subcellular compartments (e.g., cytoplasm, nucleus, mitochondria) have not been detailed.

The target of Azeliragon, RAGE, is a transmembrane protein expressed on the surface of various cell types, including neurons, microglia, and endothelial cells. alzdiscovery.org RAGE itself can mediate the transport of ligands, such as beta-amyloid, into the neuron. alzdiscovery.org Azeliragon's primary mechanism of action is to bind to RAGE and inhibit the interaction between the receptor and its various ligands at the cell surface, thereby blocking downstream intracellular signaling. cantex.com Given that its target is a cell surface receptor, it is plausible that a significant portion of Azeliragon's activity occurs extracellularly or at the plasma membrane, without necessitating substantial intracellular accumulation, though this does not preclude intracellular presence or effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Azeliragon Hcl

Identification of Pharmacophores and Key Structural Motifs for RAGE Inhibition

Azeliragon (B1666252) is a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE) that functions by binding directly to RAGE and blocking its interaction with various ligands, including Amyloid-beta (Aβ), S100 proteins, and High Mobility Group Box 1 (HMGB1). researchgate.netnih.govmdpi.com The primary binding site for these ligands and for inhibitors like Azeliragon is understood to be the extracellular V-domain of the RAGE protein. nih.govresearchgate.net

The chemical structure of Azeliragon, formally named 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl] imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine, reveals several key motifs that contribute to its inhibitory activity. researchgate.net While detailed crystallographic data confirming its precise binding mode is not widely available, analysis of its structure and that of other RAGE inhibitors allows for the identification of probable pharmacophoric features. nih.gov

Key Structural Motifs of Azeliragon:

Imidazole (B134444) Core: A central five-membered heterocyclic ring that serves as a scaffold for other substituents.

Substituted Phenyl Groups: Two key phenyl groups are attached to the imidazole core. One is bonded to a butyl group, and the other is linked to a 4-chlorophenoxy moiety. These aromatic systems are crucial for establishing interactions within the RAGE binding pocket.

Butyl Chain: An alkyl chain that likely contributes to hydrophobic interactions.

Diphenyl Ether Linker: The 4-(4-chlorophenoxy)phenyl group acts as a rigid linker, positioning the molecule correctly for binding. drugbank.com

Protonable Amino Group: The N,N-diethylpropan-1-amine tail contains a tertiary amine, which is protonable at physiological pH. This positively charged group is a common feature in many RAGE inhibitors and is likely involved in electrostatic or hydrogen-bonding interactions with negatively charged residues in the V-domain of RAGE. researchgate.net

Rational Design of Azeliragon HCl Analogues Based on SAR Data

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. Based on the known RAGE inhibitory activity of Azeliragon, researchers have designed and synthesized analogues to explore these relationships and develop compounds with improved potency or different therapeutic applications. researchgate.netnih.gov

One notable study focused on developing new agents for triple-negative breast cancer (TNBC), a condition where RAGE is implicated in tumor progression. nih.gov Azeliragon itself was found to inhibit the TNBC cell line SUM149 with a half-maximal inhibitory concentration (IC50) of 5.292 µM. nih.gov To improve upon this activity, a series of 26 Azeliragon analogues were designed and synthesized where the core structure was modified by incorporating a triazole moiety. researchgate.netnih.gov

The rationale for this modification was based on the diverse pharmacological properties of triazoles, which are important scaffolds in medicinal chemistry. researchgate.net The synthesized analogues were screened in vitro to determine their anti-TNBC activities. The results of this SAR study demonstrated that specific structural changes could significantly enhance potency. The most active compound from this series, designated KC-10, exhibited an IC50 value of 0.220 µM against the SUM149 cell line, representing a greater than 20-fold increase in activity compared to the parent compound, Azeliragon. nih.gov This highlights the success of the rational design approach based on SAR data.

| Compound | Modification from Azeliragon | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Azeliragon | Parent Compound | SUM149 (TNBC) | 5.292 ± 0.310 | nih.gov |

| KC-10 | Triazole Analogue | SUM149 (TNBC) | 0.220 ± 0.034 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern their efficacy.

For Azeliragon and its derivatives, a QSAR model would aim to establish a correlation between molecular descriptors and their RAGE inhibitory activity. The process involves several key steps:

Data Set Generation: A series of Azeliragon analogues with measured biological activities (e.g., IC50 values for RAGE inhibition) is compiled. The study on triazole analogues provides such a dataset. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, orbital energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms like artificial neural networks, are used to build a mathematical equation that links the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

While specific, detailed QSAR models for Azeliragon are not extensively detailed in the public domain, the development of such models would be a logical step in the optimization process. A successful QSAR model for Azeliragon derivatives could provide valuable guidance for designing future analogues with enhanced RAGE inhibition by predicting which structural modifications are most likely to improve potency. nih.gov

Conformational Analysis and Molecular Dynamics of this compound and its Derivatives

The biological activity of a drug is intrinsically linked to its three-dimensional structure (conformation) and its dynamic behavior. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the shape, flexibility, and interactions of molecules over time. nih.govresearchgate.net

Conformational Analysis aims to identify the stable, low-energy conformations of a molecule. researchgate.net For a flexible molecule like Azeliragon, which has several rotatable bonds, it can exist in numerous shapes. It is often a specific conformation, the "bioactive conformation," that is responsible for binding to the target protein. Identifying these preferred conformations is crucial for understanding its interaction with the RAGE V-domain.

Molecular Dynamics (MD) simulations provide a more detailed, time-resolved view of molecular behavior. nih.gov In an MD simulation, the movements of every atom in the molecule (and often its surrounding environment, such as water) are calculated over time, generating a trajectory of its dynamic behavior. Such simulations for Azeliragon could:

Explore its conformational landscape in an aqueous solution to understand its behavior before binding. nih.gov

Simulate the binding process of Azeliragon to the RAGE V-domain, providing insights into the specific protein-ligand interactions that stabilize the complex.

Analyze the stability of the bound complex and the influence of the inhibitor on the protein's own dynamics.

Compare the dynamic behavior of different analogues to understand how structural modifications affect binding affinity and residence time.

Although specific MD simulation studies for Azeliragon are not widely published, these techniques represent a critical component of modern drug design. They would be instrumental in refining the understanding of Azeliragon's mechanism of action at an atomic level and in guiding the rational design of next-generation RAGE inhibitors.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Modeling Mechanistic Focus

In Vitro ADME Profiling of Azeliragon (B1666252) HCl

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in early drug discovery to predict a compound's pharmacokinetic properties in vivo. sygnaturediscovery.comcriver.com

Membrane Permeability Studies (e.g., BBB permeability in models)

The ability of a drug to cross biological membranes, such as the intestinal epithelium for absorption and the blood-brain barrier (BBB) for central nervous system targets, is a critical determinant of its efficacy. mdpi.com While specific data on Azeliragon's membrane permeability from in vitro models like Caco-2 or PAMPA assays are not detailed in the provided search results, its ability to cross the BBB has been inferred from preclinical and clinical observations. alzdiscovery.org

Preclinical studies in animal models of Alzheimer's disease have shown that Azeliragon administration leads to effects within the brain, such as reduced Aβ plaque deposition and decreased total Aβ brain concentration, which implies that the compound can cross the blood-brain barrier to exert its pharmacological action. nih.govvtvtherapeutics.com The Alzheimer's Drug Discovery Foundation notes that Azeliragon does cross the BBB, although the primary data is not published. alzdiscovery.org The mechanism of this transport, whether through passive diffusion or carrier-mediated transport, is not explicitly detailed.

Metabolic Stability in Hepatic Microsomes and Hepatocytes (in vitro)

Metabolic stability assays using liver microsomes and hepatocytes are standard in vitro methods to predict the hepatic clearance of a drug. srce.hrnuvisan.com Microsomes primarily assess Phase I metabolism mediated by cytochrome P450 (CYP) enzymes, while hepatocytes, containing both Phase I and Phase II enzymes, provide a more comprehensive metabolic profile. evotec.comnih.gov

Specific in vitro metabolic stability data for Azeliragon HCl in human liver microsomes or hepatocytes, such as its intrinsic clearance (CLint) or half-life (t1/2), are not available in the provided search results. Such data would be crucial for predicting its metabolic fate and potential for drug-drug interactions. nuvisan.com

Plasma Protein Binding Characteristics (in vitro)

The extent of a drug's binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, influences its distribution and availability to act at its target site. sygnaturediscovery.comhkgs.org Only the unbound fraction of a drug is considered pharmacologically active and available for metabolism and excretion. sygnaturediscovery.com

Specific quantitative data on the plasma protein binding percentage of this compound across different preclinical species and humans from in vitro equilibrium dialysis or other methods are not detailed in the provided search results. This information is critical for the interpretation of pharmacokinetic data and for performing in vitro-in vivo extrapolations.

Efflux Transporter Interactions (in vitro)

Efflux transporters, such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), are present in various barrier tissues, including the intestine and the blood-brain barrier, and can actively pump drugs out of cells, affecting their absorption and distribution. sigmaaldrich.comnuvisan.com In vitro models like Caco-2 cells or cells overexpressing specific transporters are used to investigate these interactions. nuvisan.comwuxiapptec.com

While it is known that RAGE, the target of Azeliragon, may be involved in the transport of beta-amyloid across the blood-brain barrier, specific studies detailing Azeliragon's interaction as a substrate or inhibitor of key efflux transporters like P-gp or BCRP are not available in the provided search results. alzdiscovery.org One study on azithromycin (B1666446) and its derivatives did assess P-gp substrate liability, highlighting the importance of this parameter for macrolide-like structures, but no direct data on Azeliragon was presented. nih.gov

Pharmacokinetic Modeling in Preclinical Animal Models (Mechanistic Insights Only)

Preclinical animal models are essential for understanding the in vivo pharmacokinetic behavior of a drug candidate and for predicting its human pharmacokinetics. catapult.org.uknih.gov

Absorption Profiles in Rodent Models (e.g., gut permeability)

Studies in rodent models provide the first insights into the oral absorption and bioavailability of a new chemical entity. nih.gov In humans, Azeliragon has been characterized by rapid absorption following a single oral dose. vtvtherapeutics.com

Preclinical studies in tgAPPSwedish/London mouse models of Alzheimer's disease involved oral administration of Azeliragon, indicating that the drug is absorbed from the gastrointestinal tract. vtvtherapeutics.com A study in mice showed that after oral administration of 1 mg/kg, the maximum concentration of Azeliragon was reached at 2 hours in both plasma and the brain. dovepress.com These findings demonstrate that Azeliragon has sufficient gut permeability and oral bioavailability in these models to achieve systemic and central nervous system exposure. nih.govselleckchem.com The results also showed that Azeliragon administration led to a dose-dependent decrease in brain Aβ levels and a corresponding increase in plasma Aβ levels, which is consistent with the hypothesis that Azeliragon inhibits the RAGE-mediated transport of circulating Aβ into the brain. vtvtherapeutics.com

Distribution to Specific Tissues/Organs (e.g., CNS penetration in animal models)

Preclinical studies have demonstrated that azeliragon, an orally bioavailable small molecule, is capable of crossing the blood-brain barrier. acs.org In animal models of Alzheimer's disease, specifically tgAPPSwedish/London transgenic mice, orally administered azeliragon was shown to effectively penetrate the central nervous system (CNS). vtvtherapeutics.comselleckchem.com This is a critical characteristic for a drug targeting neurodegenerative diseases like Alzheimer's.

The distribution of azeliragon leads to a reduction in the total Aβ brain concentration, which is accompanied by an increase in plasma Aβ levels. vtvtherapeutics.comnih.gov This suggests that azeliragon may inhibit the Receptor for Advanced Glycation Endproducts (RAGE)-mediated transport of circulating Aβ from the plasma into the brain. vtvtherapeutics.com In these preclinical models, a dose-dependent decrease in both total Aβ, as measured by ELISA, and Aβ plaque deposition was observed. vtvtherapeutics.com

The table below summarizes the key findings related to azeliragon's distribution and its effects within the CNS in preclinical models.

Table 1: Preclinical CNS Distribution and Effects of Azeliragon

| Parameter | Finding in Animal Models | Implied Mechanism of Action |

| CNS Penetration | Orally bioavailable and crosses the blood-brain barrier. acs.org | Essential for targeting CNS pathologies. |

| Brain Aβ Levels | Dose-dependent decrease in total Aβ and Aβ plaque deposition. vtvtherapeutics.com | Inhibition of Aβ accumulation within the brain. |

| Plasma Aβ Levels | Concomitant increase in plasma Aβ. vtvtherapeutics.comnih.gov | Inhibition of RAGE-mediated Aβ transport into the brain. vtvtherapeutics.com |

| Cognitive Function | Slowed decline of cognitive function in 12-month-old tgAPP/SWE/LON mice. vtvtherapeutics.com | Neuroprotective effects related to reduced Aβ pathology. |

Metabolite Identification and Profiling in Animal Ex Vivo Samples

Preclinical studies have identified several metabolites of azeliragon in animal models. The primary metabolites are designated as M1 and M2. vtvtherapeutics.com While the specific structures of these metabolites are not detailed in the available literature, it has been noted that they exhibit slight changes in exposure that are considered unlikely to be clinically significant. vtvtherapeutics.com

A non-pharmacologically active metabolite, M3, has also been identified. vtvtherapeutics.com This metabolite shows a more substantial increase in exposure, ranging from 4 to 10-fold. vtvtherapeutics.com The presence of these multiple metabolites is consistent with the existence of multiple elimination pathways for azeliragon. vtvtherapeutics.com This characteristic is advantageous as it reduces the potential for clinically relevant drug-drug interactions. vtvtherapeutics.com

Excretion Pathways in Preclinical Species

The identification of multiple metabolites of azeliragon suggests that the compound is eliminated through various pathways. vtvtherapeutics.com This multiplicity of excretion routes is a favorable pharmacokinetic property, as it mitigates the risk of significant drug-drug interactions. vtvtherapeutics.com The involvement of multiple pathways implies that the inhibition of a single metabolic enzyme, such as a specific cytochrome P450 (CYP) enzyme, would not lead to a clinically significant accumulation of the parent drug. vtvtherapeutics.com However, co-administration with strong CYP2C8 inhibitors is not recommended at this time. vtvtherapeutics.com

Mechanistic Pharmacodynamic Biomarker Identification in Preclinical Studies (e.g., target engagement markers)

Preclinical investigations have successfully identified several pharmacodynamic biomarkers that confirm azeliragon's engagement with its target, the Receptor for Advanced Glycation Endproducts (RAGE), and its downstream effects.

A key biomarker of target engagement is the modulation of amyloid-beta (Aβ) transport and processing. In animal models of Alzheimer's disease, azeliragon treatment led to a dose-dependent decrease in brain Aβ levels, with a corresponding increase in plasma Aβ concentrations. vtvtherapeutics.comnih.gov This provides evidence that azeliragon inhibits the RAGE-mediated influx of Aβ from the circulation into the brain. vtvtherapeutics.com

Furthermore, azeliragon was found to influence the processing of the amyloid precursor protein (APP). Treatment resulted in a decrease in soluble APPβ (sAPPβ) and a concurrent increase in soluble APPα (sAPPα). vtvtherapeutics.comselleckchem.comnih.gov This shift suggests that azeliragon inhibits β-secretase activity, a key enzyme in the amyloidogenic pathway. vtvtherapeutics.com

Another important set of biomarkers relates to the anti-inflammatory effects of RAGE inhibition. In preclinical studies, azeliragon treatment was associated with a reduction in the levels of inflammatory cytokines in the brain. vtvtherapeutics.comnih.gov In different preclinical models, including those for cancer, azeliragon has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical downstream target of RAGE signaling. nih.govnih.govmdpi.com This inhibition of NF-κB activation serves as a direct marker of target engagement. nih.govnih.gov

The table below details the key pharmacodynamic biomarkers identified in preclinical studies of azeliragon.

Table 2: Preclinical Pharmacodynamic Biomarkers for Azeliragon

| Biomarker Category | Specific Biomarker | Effect of Azeliragon | Implication |

| Aβ Transport & Processing | Brain Aβ Levels | Decrease. vtvtherapeutics.comnih.gov | Inhibition of RAGE-mediated Aβ influx. vtvtherapeutics.com |

| Plasma Aβ Levels | Increase. vtvtherapeutics.comnih.gov | Inhibition of RAGE-mediated Aβ influx. vtvtherapeutics.com | |

| sAPPα Levels | Increase. vtvtherapeutics.comselleckchem.comnih.gov | Modulation of APP processing, reduced β-secretase activity. vtvtherapeutics.com | |

| sAPPβ Levels | Decrease. vtvtherapeutics.comselleckchem.comnih.gov | Modulation of APP processing, reduced β-secretase activity. vtvtherapeutics.com | |

| Inflammatory Response | Brain Inflammatory Cytokines | Decrease. vtvtherapeutics.comnih.gov | Reduction of neuroinflammation. vtvtherapeutics.com |

| NF-κB Activation | Decrease. nih.govnih.govmdpi.com | Direct target engagement and inhibition of RAGE signaling. nih.govnih.gov |

Computational Chemistry and in Silico Approaches to Azeliragon Hcl Research

Molecular Docking and Ligand-Protein Interaction Simulations with RAGE

Molecular docking is a computational method that predicts how a ligand, such as Azeliragon (B1666252) HCl, binds to a protein receptor. For Azeliragon HCl, also known as TTP488, these simulations have been instrumental in defining its binding mode within the V domain of RAGE. researchgate.netnih.gov The V domain is a critical region for RAGE's interaction with its various ligands, including S100 proteins and amyloid-beta (Aβ). researchgate.netfrontiersin.org Docking studies indicate that this compound occupies a hydrophobic pocket within this domain. researchgate.netnih.gov

The interaction is stabilized by a combination of hydrophobic forces and hydrogen bonds. acs.org The core structure of Azeliragon-like compounds engages with key amino acid residues in the RAGE V domain. nih.gov While specific residue interactions for Azeliragon itself are detailed in proprietary studies, related modeling of other inhibitors suggests that residues within the V domain's binding pocket are crucial for stabilizing the ligand-protein complex. nih.gov The phenyl and pyridinyl moieties of Azeliragon are significant contributors to the hydrophobic interactions. acs.org

| Interaction Type | Description |

| Hydrophobic Interactions | The non-polar parts of this compound fit into a hydrophobic cavity of the RAGE V domain. researchgate.netacs.org |

| Hydrogen Bonding | The central heteroaromatic core of Azeliragon-like inhibitors is capable of forming hydrogen bonds. acs.org |

De Novo Drug Design Strategies Incorporating this compound Scaffolds

The chemical structure of this compound serves as a foundational scaffold in de novo drug design, a process for creating new molecules with desired properties. researchgate.net By using Azeliragon's core as a template, researchers computationally design novel RAGE inhibitors, aiming for improved potency and selectivity. researchgate.net These strategies often employ fragment-based approaches, where chemical groups are computationally added to or modified on the Azeliragon framework to enhance binding to RAGE. nih.gov

This computational exploration allows for the systematic alteration of substituents on the phenyl and pyrazole (B372694) rings to optimize interactions within the RAGE binding site. researchgate.net A key goal is to design compounds that not only exhibit high affinity for RAGE but also possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which can be predicted using in silico models.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their biological activity. frontiersin.org For RAGE inhibitors related to Azeliragon, QSAR studies help identify the key molecular features—such as electronic and hydrophobic properties—that govern their inhibitory potency. frontiersin.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of features necessary for a molecule to interact with a specific target. fortunejournals.com A common pharmacophore model for RAGE inhibitors, including those similar to Azeliragon, typically consists of a central heteroaromatic core for hydrogen bonding, one or two hydrophobic regions, and a protonable nitrogen atom. acs.org This model acts as a 3D template in virtual screening campaigns to discover new compounds that match these structural requirements. researchgate.netfortunejournals.com

| Pharmacophore Feature | Role in Binding |

| Heteroaromatic Core | Capable of hydrogen bonding with the RAGE V domain. acs.org |

| Hydrophobic Regions | Interact with hydrophobic pockets in the binding site. acs.org |

| Protonable Nitrogen | Often connected via an alkyl linker to the core. acs.org |

Molecular Dynamics Simulations of this compound and RAGE Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective on the this compound-RAGE interaction, revealing the stability of the complex and any conformational changes over time. japsonline.com These simulations have been used to study the binding of various ligands to the RAGE V domain, confirming that inhibitors can stably occupy the binding pocket. japsonline.com

MD simulations are also employed to calculate binding free energies, offering a more precise estimation of binding affinity than docking alone. nih.gov By analyzing the simulation trajectories, researchers can pinpoint key amino acid residues that consistently participate in the binding and understand the role of solvent molecules. This detailed insight into the dynamic nature of the interaction is vital for the rational design of more effective RAGE inhibitors. japsonline.com

Virtual Screening for Novel this compound-like RAGE Inhibitors

Virtual screening is a computational method for searching large chemical libraries to find molecules likely to bind to a target like RAGE. nih.gov Using the known structure of this compound and its binding mode, both ligand-based and structure-based virtual screening methods have been utilized. fortunejournals.comnih.gov

In ligand-based screening, a pharmacophore model derived from Azeliragon is used to find other molecules with similar 3D chemical features. researchgate.net In structure-based screening, the 3D structure of the RAGE V domain serves as a docking target for extensive compound databases. fortunejournals.com Such screening campaigns have successfully identified novel chemical structures with RAGE inhibitory activity, which are then prioritized for experimental testing. nih.gov For instance, a screening of 1.8 million compounds from the ChEMBL database, using a receptor-based pharmacophore model, identified ten potential hit molecules. fortunejournals.comnih.gov

Analytical and Bioanalytical Methodologies for Azeliragon Hcl and Its Metabolites

Chromatographic Techniques for Azeliragon (B1666252) HCl Quantification (e.g., HPLC-MS/MS)

The quantification of Azeliragon HCl and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. ijpsjournal.comresearchgate.net High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for this purpose due to its high sensitivity, selectivity, and reliability. ijpsjournal.comresearchgate.netresearchgate.net

Developing a robust LC-MS/MS method involves several key steps: europa.eu

Sample Preparation: The initial and critical step is the extraction of the analyte from the complex biological matrix. ijpsjournal.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.com The goal is to remove interfering substances while maximizing the recovery of Azeliragon and its metabolites. ijpsjournal.com For instance, a study quantifying serotonin (B10506) and related compounds in urine utilized protein precipitation followed by a cation exchange on-line clean-up step. lenus.ie

Chromatographic Separation: HPLC separates Azeliragon and its metabolites from other components in the prepared sample. ijpsjournal.com This is achieved by selecting an appropriate stationary phase (column), mobile phase (solvents), and gradient elution program. ijpsjournal.comthermofisher.com A common column choice is a C18 column. thermofisher.comnih.gov The mobile phase often consists of a mixture of an aqueous solution with an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives like formic acid to improve peak shape and ionization efficiency. thermofisher.com

Mass Spectrometric Detection: The separated compounds are then introduced into the mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). researchgate.net Tandem mass spectrometry (MS/MS) further fragments specific parent ions into product ions, providing a high degree of specificity for quantification. researchgate.netmdpi.com This allows for the simultaneous detection and quantification of multiple analytes in a single run. lenus.ie

Validation of the bioanalytical method is essential to ensure its accuracy and reliability. europa.eu Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantification), and stability. researchgate.netjapsonline.com For example, a validated LC-MS/MS method for serotonin analysis in urine demonstrated good linearity, acceptable inter-day repeatability, and excellent limits of detection and quantification. lenus.ie

Table 1: Example Parameters for a Generic LC-MS/MS Method

| Parameter | Example Value/Condition |

| HPLC Column | Acclaim 120 C18, 4.6 x 150 mm, 3 µm thermofisher.com |

| Mobile Phase A | 0.1% formic acid in water thermofisher.com |

| Mobile Phase B | 0.1% formic acid in methanol thermofisher.com |

| Flow Rate | 0.400 mL/min thermofisher.com |

| Injection Volume | 5 - 15 µL lenus.iethermofisher.com |

| Mass Spectrometer | Triple Quadrupole researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI) mdpi.com |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural elucidation of Azeliragon and its metabolites rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). targetmol.comhyphadiscovery.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which helps in determining its elemental composition. rsc.org Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) offer valuable clues about the molecule's structure. mdpi.com However, relying solely on MS/MS fragmentation can sometimes lead to incorrect structural assignments. hyphadiscovery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise three-dimensional structure of molecules. frontiersin.orggithub.com A standard dataset for structure elucidation typically includes: hyphadiscovery.com

1D NMR: ¹H (proton) and ¹³C (carbon) NMR spectra provide information about the number and types of hydrogen and carbon atoms in the molecule. nih.gov

2D NMR:

COSY (Correlation Spectroscopy): Shows correlations between coupled protons. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. hyphadiscovery.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps in determining the stereochemistry of the molecule. hyphadiscovery.com

For the analysis of metabolites, which are often available in very small quantities (10-30 μg), advanced NMR techniques using cryoprobes are employed to enhance sensitivity. hyphadiscovery.com

Table 2: Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and elemental composition of a molecule. rsc.org |

| Tandem Mass Spectrometry (MS/MS) | Generates fragmentation patterns that offer structural clues. mdpi.com |

| ¹H NMR | Information on the number and chemical environment of hydrogen atoms. nih.gov |

| ¹³C NMR | Information on the number and chemical environment of carbon atoms. nih.gov |

| COSY | Shows which protons are coupled to each other. hyphadiscovery.com |

| HSQC | Identifies which protons are attached to which carbon atoms. hyphadiscovery.com |

| HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons, aiding in skeletal assembly. hyphadiscovery.comnih.gov |

| NOESY | Determines spatial proximity of protons, helping to define the 3D structure. hyphadiscovery.com |

Development of Immunoassays for this compound or its Ligands (e.g., ELISA for RAGE ligands)

While direct immunoassays for this compound are not widely reported in the available literature, immunoassays for its target, the Receptor for Advanced Glycation Endproducts (RAGE), and its ligands are well-established. iiarjournals.orgiiarjournals.org Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for these assays. assaygenie.combiocompare.com

These immunoassays are crucial for understanding the biological context in which Azeliragon operates. For instance, measuring the levels of soluble RAGE (sRAGE) or RAGE ligands like S100 proteins and High Mobility Group Box 1 (HMGB1) in biological samples can provide insights into the activation state of the RAGE pathway. rndsystems.comnih.govasco.org